
Quinoline, 3-(1,2-propadienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 3-(1,2-propadienyl)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline itself was first extracted from coal tar by Friedlieb Ferdinand Runge in 1834. This compound has garnered significant attention due to its broad range of pharmaceutical activities, including antiviral, anticancer, and anti-HIV properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 3-(1,2-propadienyl)-, can be achieved through various methods. One common approach involves the reaction of o-aminothiophenol with 1,3-ynone under mild conditions. This method utilizes a three-step mechanism: a two-step Michael addition-cyclization condensation step leading to intermediate 1,5-benzothiazepine, followed by an I2-mediated desulfurative step .
Industrial Production Methods
Industrial production of quinoline derivatives often involves the use of catalytic systems and green chemistry approaches. For example, the use of heteropolyacids as catalysts in the Skraup and Doebner-Miller reactions from α,β-unsaturated aldehydes and substituted anilines has been developed. These methods are efficient and environmentally friendly, avoiding the use of hazardous acids or bases .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 3-(1,2-propadienyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Quinoline, 3-(1,2-propadienyl)- can yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
Quinoline, 3-(1,2-propadienyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Quinoline, 3-(1,2-propadienyl)- involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit the activity of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. This inhibition leads to the stabilization of a covalent enzyme-DNA complex, resulting in cell death .
Comparación Con Compuestos Similares
Quinoline, 3-(1,2-propadienyl)- can be compared with other similar compounds such as:
Quinolones: These compounds also target DNA gyrase and topoisomerase IV but have a broader spectrum of antibacterial activity.
Isoquinolines: These compounds have a similar structure but differ in their biological activities and applications.
Pyridines: These compounds are structurally related but have different chemical properties and uses
Propiedades
Número CAS |
848741-50-4 |
|---|---|
Fórmula molecular |
C12H9N |
Peso molecular |
167.21 g/mol |
InChI |
InChI=1S/C12H9N/c1-2-5-10-8-11-6-3-4-7-12(11)13-9-10/h3-9H,1H2 |
Clave InChI |
FRJMNJPHDKNTQW-UHFFFAOYSA-N |
SMILES canónico |
C=C=CC1=CC2=CC=CC=C2N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


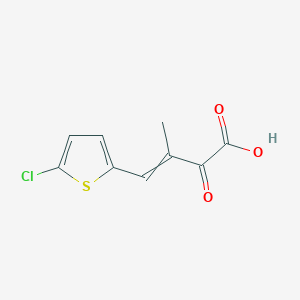
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-](/img/structure/B14177322.png)
![Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate](/img/structure/B14177325.png)
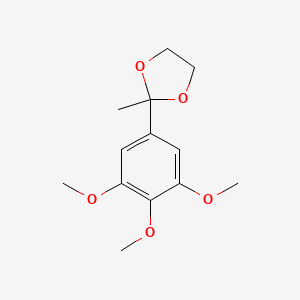
![4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B14177343.png)
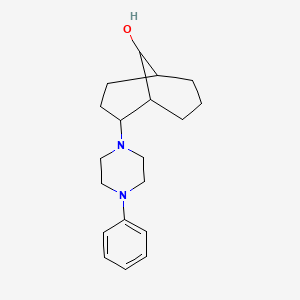
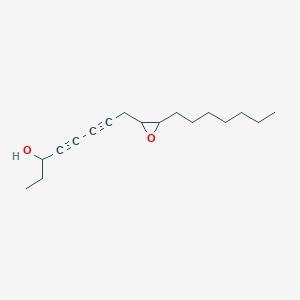

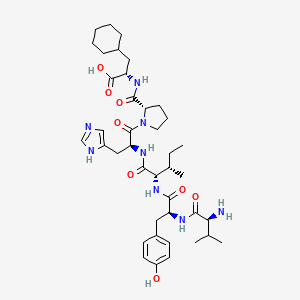
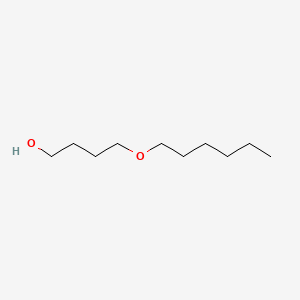
![N-(2,4-Difluorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177391.png)
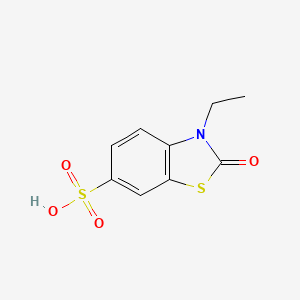
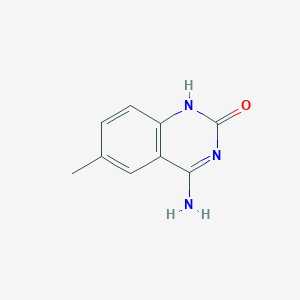
![N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine](/img/structure/B14177417.png)
